molecular formula C14H9BrN2O B11176303 4-bromo-N-(4-cyanophenyl)benzamide

4-bromo-N-(4-cyanophenyl)benzamide

Cat. No.: B11176303
M. Wt: 301.14 g/mol
InChI Key: DSERKSJZDBYOBE-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9BrN2O. It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyano group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-cyanophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-N-(4-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-cyanophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-(4-cyanophenyl)benzamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

4-bromo-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C14H9BrN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)

InChI Key

DSERKSJZDBYOBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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